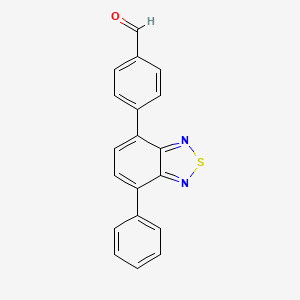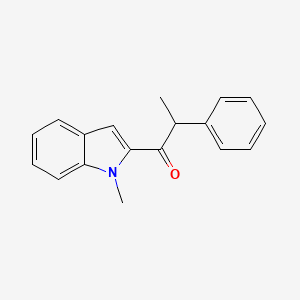![molecular formula C20H30IN3O B14206964 1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide CAS No. 824432-48-6](/img/structure/B14206964.png)
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide is a chemical compound known for its unique structure and properties. It is composed of an imidazolium core with a phenylpropanoyl group and an octyl chain, making it a versatile compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the alkylation of imidazole with an appropriate alkyl halide.
Attachment of the Octyl Chain: The octyl chain is introduced via a nucleophilic substitution reaction, where an octyl halide reacts with the imidazolium core.
Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium core or the octyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
Scientific Research Applications
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its imidazolium core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can disrupt cellular processes by interfering with membrane integrity or enzyme activity. The phenylpropanoyl group may enhance binding affinity to specific targets, while the octyl chain can facilitate membrane penetration.
Comparison with Similar Compounds
Similar Compounds
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium bromide: Similar structure but with a bromide ion instead of iodide.
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The iodide ion may enhance certain reactivity profiles compared to bromide or chloride analogs.
Properties
CAS No. |
824432-48-6 |
|---|---|
Molecular Formula |
C20H30IN3O |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2R)-N-[8-(2H-imidazol-1-ium-1-yl)octyl]-2-phenylpropanamide;iodide |
InChI |
InChI=1S/C20H29N3O.HI/c1-18(19-11-7-6-8-12-19)20(24)22-13-9-4-2-3-5-10-15-23-16-14-21-17-23;/h6-8,11-12,14,16,18H,2-5,9-10,13,15,17H2,1H3;1H/t18-;/m1./s1 |
InChI Key |
HSXSPHWCAAESKY-GMUIIQOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)NCCCCCCCC[N+]2=CC=NC2.[I-] |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCCCCCCCC[N+]2=CC=NC2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
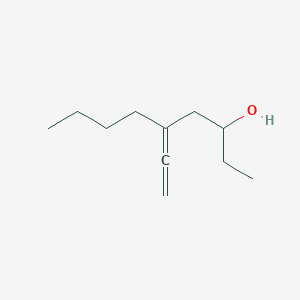
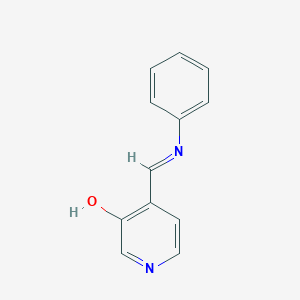
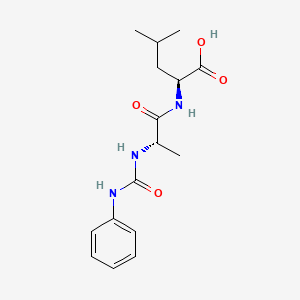
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)
![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)
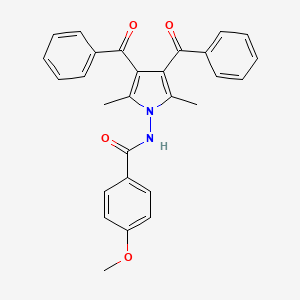
![Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14206931.png)
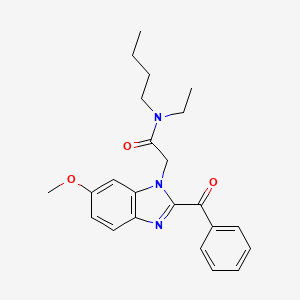
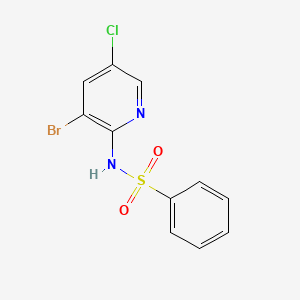
![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)
